4-Phosphonomethyl-L-phenylalanine

SH2 Domain Phosphatase Resistance Signal Transduction

Standard O-phosphotyrosine (pTyr) peptides suffer rapid dephosphorylation by cellular phosphatases, limiting experimental duration. 4-Phosphonomethyl-L-phenylalanine (Pmp) solves this with a stable C-P bond that resists enzymatic cleavage. - Complete phosphatase resistance: Enables sustained pTyr mimicry for hours-to-days without inhibitor decay. - Defined affinity baseline: Serves as the foundational scaffold for SAR studies (potency ranking: HPmp < Pmp < FPmp < F₂Pmp). - Lyn-selective tool: Demonstrates selective Src-family kinase inhibition without affecting CSK or TC-PTP. Supplied as ≥95% pure solid; ready for Fmoc-SPPS incorporation.

Molecular Formula C10H14NO5P
Molecular Weight 259.2 g/mol
CAS No. 142434-81-9
Cat. No. B556519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phosphonomethyl-L-phenylalanine
CAS142434-81-9
Synonyms4-Phosphonomethyl-L-phenylalanine; 142434-81-9; (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoicacid; 4-Phosphonomethylphenylalanine; AmbotzHAA7140; 4-Phosphonomethyl-L-phe; Phenylalanine,4-(phosphonomethyl)-,hydrochloride(9CI); AC1L2QR0; 2-AMINO-3-(4-PHOSPHONOMETHYL-PHENYL)-PROPIONICACID; SCHEMBL738555; p-(Phosphonomethyl)phenylalanine; CTK4A8907; MolPort-008-268-076; ZINC1550959; AM83477; L-Phenylalanine,4-(phosphonomethyl)-; AM005172; KB-40296; KB-239143; TX-013215
Molecular FormulaC10H14NO5P
Molecular Weight259.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O
InChIInChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16)/t9-/m0/s1
InChIKeySAQLLHDEEMZENJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phosphonomethyl-L-phenylalanine (CAS 142434-81-9): A Defined, Phosphatase-Stable pTyr Mimetic for Procurement in Signal Transduction Research


4-Phosphonomethyl-L-phenylalanine (Pmp, CAS 142434-81-9) is a synthetic, non-proteinogenic amino acid that functions as a non-hydrolyzable mimetic of O-phosphotyrosine (pTyr) [1]. Its defining structural feature is the replacement of the phosphate ester oxygen in pTyr with a methylene (-CH₂-) bridge, creating a stable carbon-phosphorus bond (C-CH₂-PO₃H₂) that is completely resistant to enzymatic cleavage by cellular protein tyrosine phosphatases (PTPases) [2]. This compound is specifically engineered as a building block for incorporation into peptides and peptidomimetics, enabling sustained, long-term inhibition of protein-protein interactions mediated by SH2 domains and other pTyr-binding modules in vitro and ex vivo, a feat not possible with native phosphotyrosine [3].

Why O-Phosphotyrosine (pTyr) Cannot Substitute for 4-Phosphonomethyl-L-phenylalanine (Pmp) in Procurement for Long-Term Cellular Assays


The critical limitation of native O-phosphotyrosine (pTyr) in research applications is its susceptibility to rapid dephosphorylation by ubiquitous cellular protein tyrosine phosphatases (PTPases), which severely curtails the duration and efficacy of any experiment involving pTyr-containing peptides [1]. While more potent pTyr mimetics exist, such as the difluoro analog F₂Pmp which offers a 1000-fold increase in inhibitory potency against certain PTPases [2], the choice of Pmp is not based on being the most potent inhibitor. Instead, Pmp represents a foundational, hydrolytically stable scaffold that provides a unique, well-characterized baseline for understanding the minimal structural requirements for phosphotyrosine recognition. Its procurement is justified when the research objective requires a functional pTyr mimetic that is completely resistant to enzymatic degradation, allowing for the observation of cellular events over extended timeframes without the confounding variable of inhibitor decay, a property not shared by pTyr and a profile distinct from the enhanced, but more structurally complex, binding characteristics of F₂Pmp [3].

Quantitative Differentiation of 4-Phosphonomethyl-L-phenylalanine (Pmp) Against Native pTyr and Analogs for Informed Procurement


Phosphatase Resistance: Pmp's Fundamental Advantage Over Native pTyr

The primary differentiation of 4-phosphonomethyl-L-phenylalanine (Pmp) from native phosphotyrosine (pTyr) is its absolute resistance to enzymatic hydrolysis by protein tyrosine phosphatases (PTPases). This is a direct consequence of the stable C-CH₂-PO₃H₂ bond replacing the labile C-O-PO₃H₂ ester linkage in pTyr. This stability was demonstrated in a competitive binding assay where only the Pmp-containing phosphonopeptide persistently blocked the association between the pp60c-src/mT complex and PI 3-kinase, whereas the pTyr-containing phosphopeptide required the additional presence of a phosphatase inhibitor (vanadate) to achieve sustained inhibition [1].

SH2 Domain Phosphatase Resistance Signal Transduction Peptide Inhibitor

Binding Affinity of Pmp-Containing Peptides for the PI 3-Kinase p85 SH2 Domain

Despite being a non-native amino acid, a 13-amino acid peptide containing 4-Phosphonomethyl-L-phenylalanine (Pmp) retains high binding affinity for its target SH2 domain. In a study with isolated SH2 domains of the PI 3-kinase p85 subunit, the L-phosphonopeptide mT-Pmp315 bound tightly and specifically, exhibiting a dissociation constant (KD) of 10-20 nM [1]. This affinity, while lower than that of the analogous F₂Pmp peptide, confirms Pmp's utility as a viable, high-affinity ligand for disrupting pTyr-dependent protein-protein interactions.

SH2 Domain Binding Affinity PI 3-Kinase Phosphonopeptide

Comparative SH2 Domain Binding Potency: Pmp vs. F₂Pmp

When evaluating phosphonate-based pTyr mimetics for SH2 domain inhibition, the choice between Pmp and the difluoro analog F₂Pmp depends on the required potency. In a standardized assay using the C-terminal SH2 domain of PI 3-kinase, peptides with the core sequence GXVPML (where X is the mimetic) showed a clear potency ranking. The F₂Pmp-containing peptide was more potent than the Pmp-containing peptide, and both were less potent than the native pTyr peptide, which served as the baseline with the highest relative affinity [1].

SH2 Domain Binding Affinity Structure-Activity Relationship F₂Pmp

Differential Selectivity in Kinase Inhibition: Pmp vs. Ppp

The subtle structural differences between 4-phosphonomethyl-L-phenylalanine (Pmp) and its analog 4-phosphono-L-phenylalanine (Ppp) can lead to significant differences in biological selectivity. When incorporated into a Src-derived peptide (EDNEYTA) and tested against a panel of non-receptor tyrosine kinases, the Pmp-containing analog (referred to as Pphe) and the Ppp-containing analog (Ppphe) displayed different inhibition profiles. The Pmp analog was found to be an efficient inhibitor of Lyn kinase, influencing both exogenous phosphorylation and autophosphorylation, while not significantly affecting the activity of CSK, PTK-IIB, or the phosphatase TC-PTP [1].

Tyrosine Kinase Lyn Kinase Selectivity Phosphonopeptide

Validated Research Applications for 4-Phosphonomethyl-L-phenylalanine (Pmp) Based on Comparative Evidence


Sustained Inhibition of Cellular Protein-Protein Interactions in Live-Cell Imaging and Long-Term Culture

Researchers requiring continuous, long-term blockade of pTyr-dependent signaling pathways (e.g., SH2 domain-mediated complex formation) should procure Pmp. The quantitative evidence confirms its complete resistance to cellular phosphatases, a property lacking in native pTyr, enabling persistent inhibition without the need for phosphatase inhibitors like vanadate [1]. This makes Pmp the optimal choice for experiments lasting hours to days, such as live-cell imaging, cell differentiation assays, or any study where inhibitor decay would confound results [2].

Baseline Scaffold for Structure-Activity Relationship (SAR) Studies of pTyr Mimetics

In medicinal chemistry programs aimed at developing novel phosphatase-stable inhibitors, Pmp serves as the foundational, unsubstituted scaffold. The comparative binding data shows a clear potency ranking (HPmp < Pmp < FPmp < F₂Pmp) for SH2 domains, establishing Pmp as a critical reference point with defined, moderate affinity [3]. Procurement of Pmp is essential for systematically evaluating the impact of alpha-carbon substitutions (e.g., fluorine, hydroxyl) on target binding and for building SAR models where Pmp is the baseline comparator [4].

Kinase Selectivity Profiling and Tool Compound Development

When the goal is to create a selective inhibitor for specific Src-family kinases like Lyn, the evidence supports the selection of Pmp over close analogs such as Ppp. Head-to-head testing in a Src peptide context demonstrated that the Pmp derivative exhibited a distinct selectivity profile, effectively inhibiting Lyn without affecting CSK, PTK-IIB, or TC-PTP [5]. This data justifies the procurement of Pmp for synthetic efforts aimed at developing Lyn-specific tool compounds or lead molecules for therapeutic research.

Standard Building Block for Solid-Phase Peptide Synthesis of Phosphatase-Resistant Peptides

For peptide chemists, Pmp is a validated, commercially available building block that can be readily incorporated into peptides using standard solid-phase synthesis protocols when appropriately protected (e.g., as Fmoc-Pmp(OtBu)₂-OH) [6]. This established synthetic utility, backed by patent literature and primary research, makes Pmp a reliable, off-the-shelf component for constructing a wide array of phosphonopeptides designed for signal transduction research, streamlining the production of custom inhibitors and probes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phosphonomethyl-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.